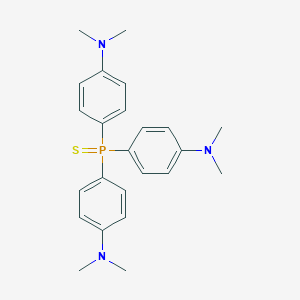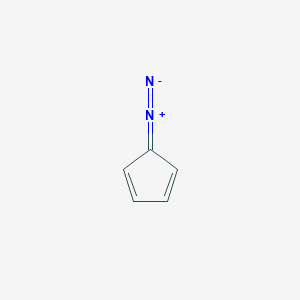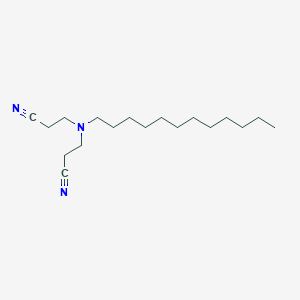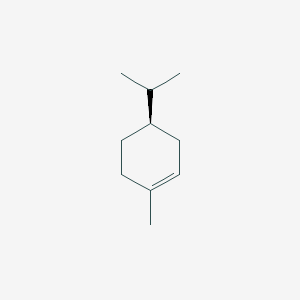
Tris(p-dimethylaminophenyl)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAPPS is a phosphine-based compound that has been synthesized and studied for its potential as a fluorescent probe, catalyst, and biological sensor. It is a yellowish powder that is soluble in organic solvents such as chloroform and dichloromethane. TAPPS is a relatively new compound, and its properties and potential applications are still being explored.
Wirkmechanismus
The mechanism of action of TAPPS is not fully understood, but it is believed to involve the interaction of the phosphine and sulfur atoms with biological molecules. TAPPS has been shown to bind to DNA and proteins, causing changes in their conformation and fluorescence properties. The exact mechanism of these interactions is still being studied.
Biochemical and physiological effects:
TAPPS has been shown to have minimal toxicity in vitro, making it a promising candidate for biological applications. However, its effects on living organisms are still being studied, and more research is needed to determine its safety and efficacy. TAPPS has been shown to have a high affinity for DNA and can be used to detect changes in DNA structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
TAPPS has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and stability in solution. However, it also has some limitations, such as its sensitivity to pH and temperature and its potential for oxidation in air. Careful control of the experimental conditions is necessary to obtain reliable results with TAPPS.
Zukünftige Richtungen
There are several future directions for TAPPS research, including its use as a biological sensor for detecting disease markers and environmental toxins. TAPPS can also be used as a catalyst for various chemical reactions, and its properties can be optimized for specific applications. Further research is needed to understand the mechanism of action of TAPPS and its effects on living organisms.
In conclusion, TAPPS is a promising compound that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TAPPS has the potential to be a valuable tool for studying biological molecules and detecting environmental toxins, and further research is needed to fully understand its properties and applications.
Synthesemethoden
TAPPS can be synthesized through a multi-step process that involves the reaction of p-dimethylaminophenylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of TAPPS. The synthesis method has been optimized over the years, and several variations exist in the literature.
Wissenschaftliche Forschungsanwendungen
TAPPS has been used in various scientific research applications due to its unique properties. One of the most significant applications of TAPPS is as a fluorescent probe for biological molecules such as DNA and proteins. TAPPS can be used to detect changes in the structure and conformation of these molecules, making it a valuable tool for studying their behavior. TAPPS has also been studied as a catalyst for various chemical reactions and as a sensor for detecting toxic metals in the environment.
Eigenschaften
CAS-Nummer |
1448-56-2 |
|---|---|
Produktname |
Tris(p-dimethylaminophenyl)phosphine sulfide |
Molekularformel |
C24H30N3PS |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
4-bis[4-(dimethylamino)phenyl]phosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N3PS/c1-25(2)19-7-13-22(14-8-19)28(29,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 |
InChI-Schlüssel |
GRVAMFHWGMFIFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Synonyme |
Tris[p-(dimethylamino)phenyl]phosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)












